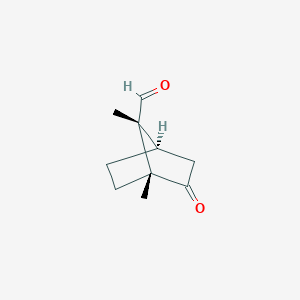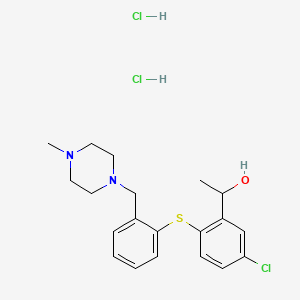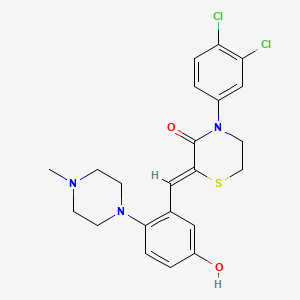
Elzasonan metabolite M3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elzasonan metabolite M3, also known as 5-hydroxyelzasonan, is a significant metabolite of the compound elzasonan. Elzasonan is a potent and selective antagonist of the 5-hydroxytryptamine 1B receptor, commonly known as the serotonin 1B receptor. This receptor is involved in various physiological processes, including the regulation of mood, appetite, and cardiovascular function. The metabolite M3 is formed through the hydroxylation of elzasonan and is a major component of drug-related material excreted in feces .
準備方法
The preparation of elzasonan metabolite M3 involves the metabolic hydroxylation of elzasonan. This process primarily occurs in the liver, where elzasonan undergoes enzymatic transformation. The synthetic route for elzasonan itself involves the reaction of 4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one with appropriate reagents under controlled conditions . Industrial production methods for elzasonan and its metabolites typically involve large-scale chemical synthesis followed by purification processes such as high-pressure liquid chromatography.
化学反応の分析
Elzasonan metabolite M3 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M3 is the hydroxylation of elzasonan.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups can also be observed.
Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the hydroxylation process. The major product formed from these reactions is 5-hydroxyelzasonan (M3), which is excreted in feces and urine .
科学的研究の応用
Elzasonan metabolite M3 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of elzasonan and related compounds.
Biology: M3 is studied for its interactions with various biological pathways, particularly those involving serotonin receptors.
Medicine: Research on M3 contributes to understanding the pharmacokinetics and pharmacodynamics of elzasonan, aiding in the development of therapeutic agents targeting serotonin receptors.
作用機序
The mechanism of action of elzasonan metabolite M3 involves its interaction with the serotonin 1B receptor. As a hydroxylated metabolite, M3 retains some affinity for this receptor, although its potency is generally lower than that of the parent compound, elzasonan. The molecular targets and pathways involved include the modulation of serotonin signaling, which can influence mood, appetite, and cardiovascular function .
類似化合物との比較
Elzasonan metabolite M3 can be compared with other similar compounds, such as:
Elzasonan N-oxide (M5): Another metabolite of elzasonan, formed through N-oxidation.
N-desmethylelzasonan (M4): Formed through N-demethylation of elzasonan.
Cyclized indole metabolite (M6): A novel metabolite formed through ring closure and subsequent rearrangement.
The uniqueness of M3 lies in its specific hydroxylation pattern, which distinguishes it from other metabolites and contributes to its distinct pharmacokinetic and pharmacodynamic properties .
特性
CAS番号 |
1809096-97-6 |
|---|---|
分子式 |
C22H23Cl2N3O2S |
分子量 |
464.4 g/mol |
IUPAC名 |
(2Z)-4-(3,4-dichlorophenyl)-2-[[5-hydroxy-2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-25-6-8-26(9-7-25)20-5-3-17(28)12-15(20)13-21-22(29)27(10-11-30-21)16-2-4-18(23)19(24)14-16/h2-5,12-14,28H,6-11H2,1H3/b21-13- |
InChIキー |
PCICWUSZYZLXID-BKUYFWCQSA-N |
異性体SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)O)/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)O)C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



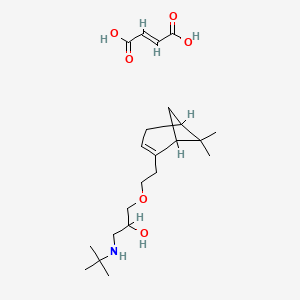
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
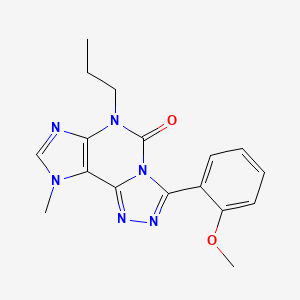

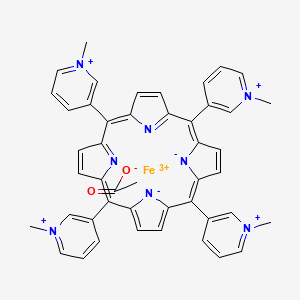
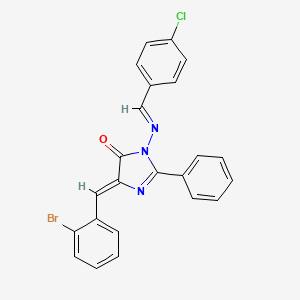

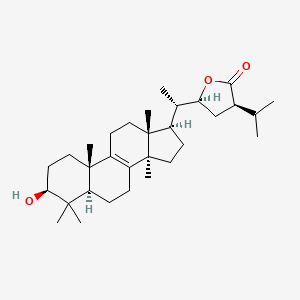

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
